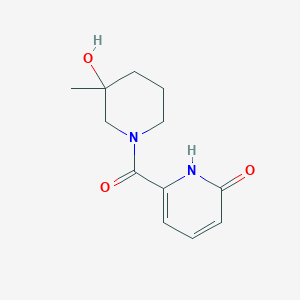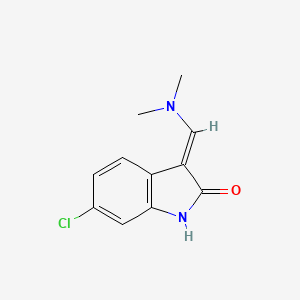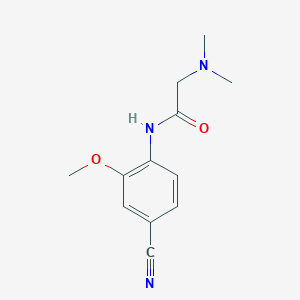
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one, also known as HMP, is a chemical compound that has gained significant attention in the field of scientific research. HMP is a pyridone derivative that has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the process of programmed cell death. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that is involved in the regulation of immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is also highly soluble in water, making it easy to administer to cells in culture. However, one limitation of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is that it can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one. One area of research could be the development of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one derivatives that exhibit improved efficacy and reduced toxicity. Another area of research could be the investigation of the potential use of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one and its potential applications in various scientific research areas.
Conclusion
In conclusion, 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is a chemical compound that has gained significant attention in the field of scientific research. The synthesis of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is a relatively straightforward process that can be carried out in a laboratory setting. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has shown potential applications in cancer research and the treatment of inflammatory diseases. The biochemical and physiological effects of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one include the induction of apoptosis in cancer cells and the inhibition of NF-κB activity. While 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has several advantages for lab experiments, it can be toxic to normal cells at high concentrations. There are several potential future directions for the study of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one, including the development of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one derivatives and the investigation of its potential use in combination with other drugs.
Synthesemethoden
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multistep process that involves the reaction of 3-methylpiperidine-1-carboxylic acid with isobutyryl chloride. The resulting compound is then reacted with hydroxylamine hydrochloride to form the final product, 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one. The synthesis of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is a relatively straightforward process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one is in the field of cancer research. Studies have shown that 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
6-(3-hydroxy-3-methylpiperidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(17)6-3-7-14(8-12)11(16)9-4-2-5-10(15)13-9/h2,4-5,17H,3,6-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKSCLDZCGVKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=CC(=O)N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)

![2-[[(2-Bromo-3-methylbenzoyl)amino]methyl]-2-methylbutanoic acid](/img/structure/B6644991.png)
![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(1,5-dimethylpyrrol-2-yl)methanone](/img/structure/B6645006.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)
